molecular formula C16H16N8O B560069 Cc-115 CAS No. 1228013-15-7

Cc-115

Cat. No. B560069
M. Wt: 336.4
InChI Key: GMYLVKUGJMYTFB-UHFFFAOYSA-N
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Description

CC-115 is a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) with IC50 values of 0.013 μM and 0.021 μM, respectively . It has potential antineoplastic activity .


Synthesis Analysis

The synthesis of CC-115 involves the combination of ethyl 2-(3,5- dibromopyrazin-2-ylamino)acetate, propan-2-amine, N,N-diisopropylethylamine, and dimethylsulfoxide in a sealed tube with a stir bar and heated in an oil bath at 150 °C for 14 hours .


Chemical Reactions Analysis

CC-115 is a substrate of ATP-binding cassette G2 (ABCG2), a member of the ATP-binding cassette transporter superfamily . ABCG2 overexpression significantly increases resistance to CC-115 . Inhibiting ABCG2 function, using small-molecule inhibitors, sensitizes cancer cells to CC-115 .


Physical And Chemical Properties Analysis

CC-115 has a molecular weight of 336.35 . It is a crystalline solid .

Scientific Research Applications

  • Melanoma Treatment and Radiosensitization : CC-115, as a dual inhibitor of mTOR kinase and DNA-PK, induces cell death in melanoma cells and has potential as a radiosensitizer. It shows increased effectiveness when combined with ionizing radiation, particularly in malignant cells, without harming healthy skin fibroblasts. This suggests its promise in treating metastatic melanoma, especially in combination with radiotherapy (Bürkel et al., 2020).

  • DNA Damage Repair Inhibition in Cancer Cells : CC-115 is effective in blocking DNA damage repair pathways by inhibiting DNA-PK and reducing phosphorylation of ATM and its substrates. It selectively inhibits cell growth in ATM-deficient cells and induces apoptosis in cancer cells, highlighting its potential for treating various cancers (Tsuji et al., 2017).

  • First-In-Human Study for Advanced Malignancy : A Phase I study demonstrated CC-115's safety and potential as a novel anticancer treatment. It was generally well-tolerated, with manageable toxicities, and showed promising efficacy in various cancer types, including complete remission in a patient with endometrial carcinoma (Munster et al., 2019).

  • Use in Glioblastoma Treatment : In the context of newly diagnosed glioblastoma, CC-115 demonstrated potential but was associated with significant toxicity, failing to improve progression-free survival or overall survival. This highlights the need for cautious consideration of risk-to-benefit ratios in clinical applications (Rahman et al., 2020).

  • Effectiveness in Chronic Lymphocytic Leukemia (CLL) : CC-115 showed efficacy in treating CLL, including cases resistant to other therapies. It induced caspase-dependent cell death irrespective of genetic mutations and reversed resistance to other treatments, indicating its potential as a dual TORK and DNA-PK inhibitor (Thijssen et al., 2016).

  • Application in Renal Cell Carcinoma (RCC) : CC-115 effectively inhibited survival and proliferation of RCC cells, including primary human RCC cells. It induced selective apoptosis in RCC cells without affecting normal renal cells, highlighting its specificity and potential therapeutic value (Zheng et al., 2020).

  • Drug Resistance Concerns : CC-115's efficacy might be influenced by the expression of ABC transporters like ABCG2 and ABCB1. Overexpression of these transporters can lead to resistance, suggesting their importance as markers for CC-115's effectiveness and potential targets for overcoming resistance (Beebe & Zhang, 2019).

Safety And Hazards

CC-115 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

CC-115 is currently being studied in phase I/II clinical trials . It has shown potent anti-tumor activity against a large panel of hematopoietic and solid cancer cell lines . Based on the data, CC-115 treatment could be a promising approach for patients with metastatic melanoma, particularly in combination with radiotherapy .

properties

IUPAC Name

5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYLVKUGJMYTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cc-115

CAS RN

1228013-15-7
Record name CC-115
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CC-115
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12740
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CC-115
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FII75TFH5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,240
Citations
P Munster, M Mita, A Mahipal… - Cancer management …, 2019 - Taylor & Francis
… the safety and tolerability, as well as the pharmacokinetics (PK) of CC-115. Secondary objectives were to evaluate the pharmacodynamic properties of CC-115 and preliminary efficacy. …
Number of citations: 66 www.tandfonline.com
DS Mortensen, SM Perrin-Ninkovic… - Journal of medicinal …, 2015 - ACS Publications
… This work resulted in the selection of CC-115 for clinical development. … This work ultimately led to the identification of CC-115, with favorable physicochemical and pharmacokinetic …
Number of citations: 75 pubs.acs.org
F Bürkel, T Jost, M Hecht, L Heinzerling… - International Journal of …, 2020 - mdpi.com
… Based on our data CC-115 treatment could be a promising approach for patients with … following CC-115 treatment in 4 melanoma cell cultures in which we therefore suggest a CC-115 …
Number of citations: 25 www.mdpi.com
T Tsuji, LM Sapinoso, T Tran, B Gaffney, L Wong… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… CC-115 inhibits colony formation of ATM-deficient cells more … In conclusion, CC-115 inhibits both mTOR signaling and NHEJ … ) markers but also support CC-115 clinical development in …
Number of citations: 58 www.ncbi.nlm.nih.gov
B Zheng, X Sun, XF Chen, Z Chen, WL Zhu… - Aging (Albany …, 2020 - ncbi.nlm.nih.gov
… CC-115 is a dual inhibitor of DNA-PKcs and mTOR, both are valuable therapeutic targets for renal cell carcinoma (RCC). Our results showed that CC-115 … CC-115 inhibited DNA-PKcs …
Number of citations: 10 www.ncbi.nlm.nih.gov
PN Munster, A Mahipal, JJ Nemunaitis, MM Mita… - 2016 - ascopubs.org
… Phase 1a/b study of CC-115 given orally once or twice daily until … from one subject dosed with CC-115. Tumor responses during … Conclusions: CC-115 was well tolerated with toxicities …
Number of citations: 23 ascopubs.org
F Chen, H Zhao, C Li, P Li, Q Zhang - Cell Death Discovery, 2022 - nature.com
… , CC-115-induced primary NSCLC cell death was more potent than combined inhibition of DNA-PK plus mTOR. Further studies found that CC-115 … In vivo studies showed that CC-115 …
Number of citations: 3 www.nature.com
T Zhang, MQ Liu, GS Xie, DM Wu, PW Luo, T Liu… - Journal of …, 2023 - ncbi.nlm.nih.gov
… whether CC-115 is effective against lung adenocarcinoma (LUAD). In the present study, we found that CC-115 … We demonstrated that CC-115 exerts antitumor effects in LUAD through …
Number of citations: 2 www.ncbi.nlm.nih.gov
R Rahman, L Trippa, G Fell, EQ Lee… - 2021 - ascopubs.org
… the CC-115 arm that was attributable to adaptive randomization. Results: Twelve patients were randomized to CC-115; … Based on early PFS results, randomization probability to CC-115 …
Number of citations: 6 ascopubs.org
R Rahman, L Trippa, G Fell, E Lee… - Neuro …, 2020 - academic.oup.com
… To investigate CC-115 in newly diagnosed glioblastoma and explore potential genomic biomarker associations, CC-115 was evaluated in the Individualized Screening Trial of …
Number of citations: 3 academic.oup.com

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